molecular formula C8H4F3N3O3 B13887959 7-nitro-6-(trifluoromethoxy)-1H-indazole

7-nitro-6-(trifluoromethoxy)-1H-indazole

Cat. No.: B13887959
M. Wt: 247.13 g/mol
InChI Key: OHDYREJWNOVXBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-nitro-6-(trifluoromethoxy)-1H-indazole is a chemical compound that belongs to the indazole family. Indazoles are heterocyclic compounds containing a benzene ring fused to a pyrazole ring. The presence of a nitro group and a trifluoromethoxy group in this compound makes it particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-nitro-6-(trifluoromethoxy)-1H-indazole typically involves the nitration of a precursor compound. One common method involves the reaction of 6-(trifluoromethoxy)-1H-indazole with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the indazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps such as purification and crystallization to obtain the compound in high purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

7-nitro-6-(trifluoromethoxy)-1H-indazole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The compound can be reduced using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: The major product is 7-amino-6-(trifluoromethoxy)-1H-indazole.

    Reduction: The major product is 7-amino-6-(trifluoromethoxy)-1H-indazole.

    Substitution: The products depend on the nucleophile used; for example, using an amine can yield 7-nitro-6-(aminomethoxy)-1H-indazole.

Scientific Research Applications

7-nitro-6-(trifluoromethoxy)-1H-indazole has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other functional compounds.

Mechanism of Action

The mechanism of action of 7-nitro-6-(trifluoromethoxy)-1H-indazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The exact molecular pathways and targets are still under investigation, but the compound’s unique structure suggests it may modulate various biological processes.

Comparison with Similar Compounds

Similar Compounds

    6-nitro-4,7-dihydroazolo[1,5-a]pyrimidines: These compounds share the nitro group and have similar biological activities.

    7-nitro-6-phenyl-1H-indazole: This compound is structurally similar but lacks the trifluoromethoxy group.

Uniqueness

7-nitro-6-(trifluoromethoxy)-1H-indazole is unique due to the presence of both the nitro and trifluoromethoxy groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H4F3N3O3

Molecular Weight

247.13 g/mol

IUPAC Name

7-nitro-6-(trifluoromethoxy)-1H-indazole

InChI

InChI=1S/C8H4F3N3O3/c9-8(10,11)17-5-2-1-4-3-12-13-6(4)7(5)14(15)16/h1-3H,(H,12,13)

InChI Key

OHDYREJWNOVXBZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1C=NN2)[N+](=O)[O-])OC(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.